2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the following steps:
Formation of Thiadiazole Core: The thiadiazole core is synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms 1,3,4-thiadiazole-2-thiol.
Attachment of 4-Methylbenzyl Group: The 4-methylbenzyl group is introduced by reacting 1,3,4-thiadiazole-2-thiol with 4-methylbenzyl chloride in the presence of a base like sodium hydroxide.
Formation of Acetohydrazide: The acetohydrazide moiety is synthesized by reacting ethyl chloroacetate with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the intermediate products to form the target compound. This is typically achieved by reacting the thiadiazole derivative with the acetohydrazide in the presence of an appropriate catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, thiadiazole derivatives, including this compound, are studied for their potential antimicrobial, antifungal, and anticancer activities. They are often tested against various pathogens and cancer cell lines to evaluate their efficacy.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced durability and functionality.
Mechanism of Action
The mechanism of action of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s sulfanyl and imine groups are particularly important for its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- **2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-methylbenzyl group and the trimethoxyphenyl moiety enhances its reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H24N4O4S3 |
---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H24N4O4S3/c1-14-5-7-15(8-6-14)12-31-21-25-26-22(33-21)32-13-20(27)24-23-11-17-18(29-3)9-16(28-2)10-19(17)30-4/h5-11H,12-13H2,1-4H3,(H,24,27)/b23-11+ |
InChI Key |
QLFPHHUFDKUIJM-FOKLQQMPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C(C=C(C=C3OC)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C=C(C=C3OC)OC)OC |
Origin of Product |
United States |
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